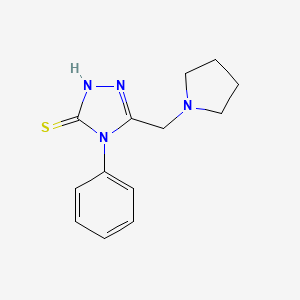

4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c18-13-15-14-12(10-16-8-4-5-9-16)17(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJLAQQNOXHNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a hydrazine derivative with a suitable isothiocyanate, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research has explored its use as a potential therapeutic agent for treating diseases such as cancer and neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazole-thiol derivatives are highly dependent on substituents. Key comparisons include:

Physicochemical Properties

Biological Activity

4-Phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. Triazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N4S, with a molecular weight of 260.36 g/mol. The structure features a triazole ring with a phenyl group and a pyrrolidine moiety, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that triazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazoles are known for their effectiveness against various pathogens. The compound has shown potential as an antimicrobial agent by disrupting microbial cell wall synthesis.

- Anticancer Activity : Studies have demonstrated that certain triazole derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma and breast cancer cell lines with promising results .

Anticancer Studies

A significant study evaluated the cytotoxicity of triazole derivatives against several cancer cell lines using the MTT assay. The results indicated that compounds containing the triazole moiety exhibited higher cytotoxicity against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cells compared to standard treatments .

Antimicrobial Studies

In vitro tests have shown that triazole derivatives can inhibit the growth of various bacterial strains. The mechanism involves interference with ergosterol biosynthesis in fungi and disruption of cellular integrity in bacteria .

Case Studies

| Study | Cell Line/Organism | Activity | IC50 Values |

|---|---|---|---|

| Study 1 | Human melanoma IGR39 | Cytotoxicity | 15 µM |

| Study 2 | MDA-MB-231 (Breast) | Cytotoxicity | 20 µM |

| Study 3 | Staphylococcus aureus | Antimicrobial | 32 µg/mL |

| Study 4 | Candida albicans | Antifungal | 25 µg/mL |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in fungal and bacterial metabolism. For example, it may inhibit sterol biosynthesis by targeting lanosterol demethylase, leading to compromised cell membrane integrity in fungi .

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation and hydrazinolysis of pyrrole or indole precursors to form intermediates.

- Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to form the triazole-thiol core .

- S-Alkylation to generate derivatives, optimized using reagents like bromoethane or halohydrocarbons in alcoholic media under reflux .

Characterization relies on elemental analysis , ¹H/¹³C NMR , FTIR (to confirm thiol and triazole functional groups), and HPLC-MS for purity validation .

Advanced: How can molecular docking studies elucidate potential biological targets of this compound?

Answer:

- Target Selection : Prioritize enzymes like anaplastic lymphoma kinase (PDB: 2XP2), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase (PDB: 3LD6) based on structural homology to known inhibitors .

- Methodology :

- Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validate binding poses with molecular dynamics (MD) simulations to assess stability.

- Compare ligand efficiency metrics (e.g., binding energy, hydrogen bonding) with reference drugs .

- Outcome : Predictions suggest interaction with kinase ATP-binding pockets and sterol demethylase active sites, guiding in vitro validation .

Basic: Which in vitro assays are suitable for evaluating antiradical activity?

Answer:

- DPPH Assay :

- ABTS⁺ Assay : Complementary method to confirm radical-neutralizing capacity .

Advanced: How to resolve contradictions in reported antiradical activity across similar triazole-thiol derivatives?

Answer:

- Experimental Variables : Control concentration (activity drops from 88.9% at 1 mM to 53.8% at 0.1 mM ), solvent polarity , and pH (thiol deprotonation affects reactivity).

- Orthogonal Validation :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance stability of radical intermediates .

Basic: What strategies enhance the antimicrobial efficacy of triazole-thiol derivatives?

Answer:

- Structural Optimization :

- Add halogens (e.g., 4-chlorophenyl) to improve membrane penetration .

- Incorporate pyrrole or indole moieties for π-π stacking with microbial enzymes .

- Assay Protocols :

- Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and C. albicans.

- Time-kill kinetics to assess bactericidal/fungicidal effects .

Advanced: How does the pyrrolidin-1-ylmethyl substituent influence pharmacokinetic properties?

Answer:

- ADME Prediction :

- Use SwissADME or ADMETlab 2.0 to predict:

- Lipophilicity (LogP ≈ 2.5–3.0 due to pyrrolidine’s amphiphilic nature).

- Blood-brain barrier permeability (enhanced by N-methyl groups).

- In Silico Toxicity : Screen for hERG inhibition using ProTox-II to flag cardiac risks .

Basic: What coordination chemistry applications exist for this compound?

Answer:

- Ligand Design : The thiol and triazole N-atoms chelate transition metals (Ni²⁺, Cu²⁺, Zn²⁺) in octahedral geometries .

- Synthesis : React triazole-thiol with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C.

- Characterization :

Advanced: Can QSAR models guide the design of more potent derivatives?

Answer:

- Descriptor Selection : Use Dragon 7 to compute 3D descriptors (e.g., WHIM, GETAWAY) correlating with bioactivity .

- Model Validation :

- Case Study : A QSAR model for antiradical activity identified S-alkyl chain length as critical (R² = 0.89) .

Basic: How to assess thermal stability for material science applications?

Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Derivatives with pyrrole substituents show decomposition >250°C, indicating suitability for high-temperature processes .

- DSC : Detect phase transitions (e.g., glass transition in polymer composites) .

Advanced: What mechanistic insights explain inhibitory effects on cyclooxygenase-2 (COX-2)?

Answer:

- Docking Studies : The triazole-thiol core occupies the COX-2 active site , forming hydrogen bonds with Tyr355 and Val523 .

- Enzymatic Assays :

- Use COX Inhibitor Screening Kit (Cayman Chemical) to measure PG production.

- IC₅₀ values correlate with substituent bulkiness (e.g., 4-chlorophenyl lowers IC₅₀ by 40% vs. unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.